molecular formula C7H4BrClN2 B1381666 6-Bromo-8-chloroimidazo[1,5-a]pyridine CAS No. 1427385-99-6

6-Bromo-8-chloroimidazo[1,5-a]pyridine

Cat. No.: B1381666
CAS No.: 1427385-99-6
M. Wt: 231.48 g/mol
InChI Key: PWZYRMMFTWYTGR-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroimidazo[1,5-a]pyridine is a heterocyclic compound. It has a molecular weight of 231.48 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H4BrClN2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with an imidazole ring. The pyridine ring is substituted at the 6-position with a bromine atom and at the 8-position with a chlorine atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Synthesis and Structural Elucidation

6-Bromo-8-chloroimidazo[1,5-a]pyridine and its derivatives are used as precursors in the synthesis of various complex compounds. For instance, a study successfully synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors. This research utilized a systematic approach, including condensation and alkylation reactions, to produce these compounds. The structural elucidation of the synthesized compounds was performed using NMR spectroscopy and X-ray crystallography. The compounds showed promising results in molecular docking studies, indicating potential medicinal applications (Jabri et al., 2023).

Application in Catalysis

This compound-based compounds have also been applied in catalysis. A study described the synthesis of 3-alkenylimidazo[1,2-a]pyridines through microwave direct palladium-catalyzed C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridines. This method showcased the utility of 6-chloroimidazo[1,2-a]pyridines in the functionalization of polyfunctional compounds, underlining the versatility of these compounds in synthetic chemistry (Koubachi et al., 2008).

Optical and Fluorescence Properties

The optical and fluorescence properties of this compound derivatives have been extensively studied. One such investigation synthesized novel derivatives and analyzed their absorption and emission characteristics. The study found that the absorption λmax and emission λmax of these compounds were influenced by the substituent groups, offering insights into the molecular orbital correlations and their potential applications in optical materials (Ge et al., 2014).

Antibacterial and Antioxidant Properties

Compounds derived from this compound have shown significant antibacterial and antioxidant properties. A study synthesized a series of novel derivatives linked with various sulfonamide derivatives, exhibiting excellent activity against Gram-positive and Gram-negative bacterial strains. Moreover, the compounds showed moderate to good antioxidant properties, indicating their potential for medical and pharmacological applications (Variya et al., 2019).

Inhibition of Corrosion

In the field of materials science, derivatives of this compound have been used as corrosion inhibitors. Research demonstrated that these compounds, when used as inhibitors against mild steel corrosion in acidic environments, exhibit high inhibition performance, showcasing their potential in protecting industrial materials (Saady et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-bromo-8-chloroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZYRMMFTWYTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-chloroimidazo[1,5-a]pyridine
Reactant of Route 2
6-Bromo-8-chloroimidazo[1,5-a]pyridine
Reactant of Route 3
6-Bromo-8-chloroimidazo[1,5-a]pyridine
Reactant of Route 4
6-Bromo-8-chloroimidazo[1,5-a]pyridine
Reactant of Route 5
6-Bromo-8-chloroimidazo[1,5-a]pyridine
Reactant of Route 6
6-Bromo-8-chloroimidazo[1,5-a]pyridine

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